N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

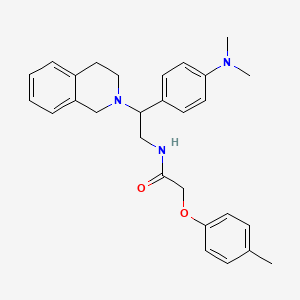

“N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide” is a complex organic compound that contains a benzothiazole ring, which is a system containing a benzene ring fused to a thiazole ring. It also contains a carboxamide group (-CONH2) and a 2,2,2-trifluoroethyl group (CF3CH2-). Compounds with these functional groups are often used in medicinal chemistry and drug development .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzothiazole derivative with a 2,2,2-trifluoroethylamine under suitable conditions. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the carboxamide group, and the 2,2,2-trifluoroethyl group. The trifluoroethyl group could introduce significant electronegativity due to the presence of the three fluorine atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxamide group could be involved in various reactions such as hydrolysis, reduction, and condensation. The benzothiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxamide group and the electronegative fluorine atoms could affect its solubility, boiling point, and melting point .Applications De Recherche Scientifique

Supramolecular Chemistry and Biomedical Applications

Benzene-1,3,5-tricarboxamides (BTAs), closely related to benzothiazoles, have been identified as versatile supramolecular building blocks with applications in nanotechnology, polymer processing, and biomedical fields. Their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding is particularly noted, alongside their multivalent nature driving applications in the biomedical field (Cantekin, de Greef, & Palmans, 2012).

Pharmacological Properties

Benzothiazoles have shown extensive pharmaceutical applications, with several derivatives possessing antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and potential as antitumor agents. Some benzothiazole derivatives are in clinical use for various diseases/disorders, highlighting the structural simplicity and synthetic accessibility of benzothiazoles for developing chemical libraries aimed at new chemical entity discovery (Kamal, Hussaini, & Mohammed, 2015).

Antioxidant and Anti-inflammatory Agents

Research focused on benzofused thiazole derivatives has explored their potential as antioxidant and anti-inflammatory agents. Compounds displaying significant anti-inflammatory activity compared to standard references, alongside potent antioxidant activity against reactive species, have been identified. This research underscores the ongoing need for developing new therapeutic agents within this chemical class (Raut et al., 2020).

Anticancer Potential

The structural modifications of benzothiazole scaffolds have been extensively studied for their potential as chemotherapeutics, particularly in antitumor applications. These modifications have led to the development of various benzothiazole derivatives and conjugates showing promising anticancer activities. The research also points to the need for further studies to fully characterize their efficacy and safety for clinical use as cancer therapies (Ahmed et al., 2012).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in maintaining the balance between excitation and inhibition in the brain.

Mode of Action

N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide acts as a non-competitive antagonist of the GABACl . This means that it binds to a site on the GABACl that is distinct from the active site, altering the receptor’s conformation and reducing its affinity for GABA. This inhibition of GABACl causes a paralytic action in the target organism, leading to death .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the gaba neurotransmitter system, which plays a key role in numerous physiological processes, including the regulation of neuronal excitability and muscle tone .

Pharmacokinetics

The compound’s trifluoroethyl group may enhance its lipophilicity, potentially improving its absorption and distribution within the body

Result of Action

The primary result of N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide’s action is the paralysis and subsequent death of mites . By inhibiting the GABACl, the compound disrupts normal neural signaling in these organisms, leading to paralysis and death .

Action Environment

The efficacy and stability of N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as organic matter or other chemicals, could potentially interact with the compound and alter its efficacy .

Propriétés

IUPAC Name |

N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c11-10(12,13)5-14-8(16)9-15-6-3-1-2-4-7(6)17-9/h1-4H,5H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLOPMMPVSALPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2420478.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420479.png)

![3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420480.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2420493.png)

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, sulfuric acid](/img/structure/B2420495.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420499.png)